(S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13604865
InChI: InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h7-8,11H,5-6,9H2,1-4H3/t11-/m0/s1
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOC3
Molecular Formula: C13H21BN2O3
Molecular Weight: 264.13 g/mol

(S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC13604865

Molecular Formula: C13H21BN2O3

Molecular Weight: 264.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole -

Specification

Molecular Formula C13H21BN2O3
Molecular Weight 264.13 g/mol
IUPAC Name 1-[(3S)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h7-8,11H,5-6,9H2,1-4H3/t11-/m0/s1
Standard InChI Key FVBWLIPNYGDMCQ-NSHDSACASA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H]3CCOC3
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOC3

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a tetrahydrofuran-3-yl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group . The (S)-configuration at the tetrahydrofuran substituent introduces stereochemical specificity, which influences its reactivity and biological interactions .

Key structural parameters:

  • Molecular Formula: C13H21BN2O3\text{C}_{13}\text{H}_{21}\text{BN}_2\text{O}_3

  • Molecular Weight: 264.13 g/mol

  • IUPAC Name: 1-[(3S)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

The boronate ester group enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions, while the tetrahydrofuran moiety contributes to hydrophilicity and conformational rigidity.

Synthesis and Optimization

Boronation via Lithiation

A common synthetic route involves lithiation followed by boronylation. For example, 4-bromo-1,3,5-trimethylpyrazole is treated with n-butyllithium at -78°C in tetrahydrofuran (THF)/hexane, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target compound with a 77% yield .

Reaction conditions:

  • Temperature: -78°C to ambient

  • Catalyst: None required (base-mediated)

  • Solvent: THF/hexane .

Alternative Alkylation Strategies

Another method employs sodium hexamethyldisilazane (NaHMDS) to deprotonate pyrazole derivatives, followed by alkylation with allyl bromide at 70°C in THF. This approach achieves a 94% yield of the allyl-substituted analog, demonstrating the flexibility of boronate ester functionalization .

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group enables palladium-catalyzed cross-coupling with aryl halides, a cornerstone reaction in pharmaceutical synthesis. For instance, this compound has been used to prepare androgen receptor antagonists and fibroblast growth factor receptor (FGFR) inhibitors .

Example reaction:

(S)-1-(Tetrahydrofuran-3-yl)-4-boronate-pyrazole+Aryl HalidePd catalystBiaryl Product\text{(S)-1-(Tetrahydrofuran-3-yl)-4-boronate-pyrazole} + \text{Aryl Halide} \xrightarrow{\text{Pd catalyst}} \text{Biaryl Product}

This reaction is critical for constructing complex molecules like encorafenib (a BRAF kinase inhibitor) .

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 1.29 (s, 12H, pinacol CH3_3), 2.33–3.69 (m, pyrazole and tetrahydrofuran protons) .

  • Mass Spectrometry: Molecular ion peak at m/zm/z 264.13 (M+H)+^+ .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a key intermediate in synthesizing anticancer agents and targeted therapies. For example, it is used in the preparation of FGFR inhibitors by coupling with quinazoline scaffolds .

Agrochemistry

Boronate-containing pyrazoles are explored as herbicides and fungicides, leveraging their stability and bioactivity.

Recent Developments and Derivatives

Structural Analogs

Compound NameCAS NumberSimilarity Index
1-(3-Methoxypropyl)-4-boronate1000801-76-20.91
1-Cyclohexyl-4-boronate1175275-00-90.90
1-Cyclobutyl-4-boronate1002309-48-90.90
Similarity indices reflect structural and functional overlap.

Patent Activity

Recent patents (e.g., EP3280710B1) highlight its use in scalable processes for androgen receptor antagonists, emphasizing cost-effective Pd-catalyst loading (0.5–2 mol%) .

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